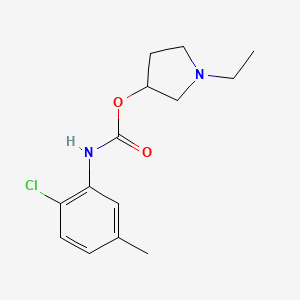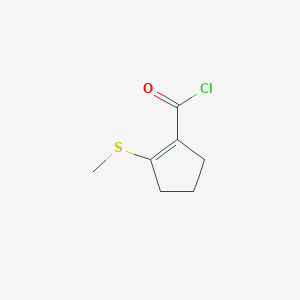
2-(Methylsulfanyl)cyclopent-1-ene-1-carbonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Methylsulfanyl)cyclopent-1-ene-1-carbonyl chloride is a chemical compound with the molecular formula C7H9ClOS It is a derivative of cyclopentene, featuring a methylsulfanyl group and a carbonyl chloride group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylsulfanyl)cyclopent-1-ene-1-carbonyl chloride typically involves the reaction of cyclopentene with methylsulfanyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate larger quantities of reactants and to ensure consistent quality and yield. Industrial methods may also incorporate advanced purification techniques to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Methylsulfanyl)cyclopent-1-ene-1-carbonyl chloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl chloride group to an alcohol or other reduced forms.
Substitution: The carbonyl chloride group can undergo nucleophilic substitution reactions, leading to the formation of esters, amides, or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like alcohols, amines, or thiols can react with the carbonyl chloride group under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols or other reduced derivatives.
Substitution: Esters, amides, or thioesters.
Wissenschaftliche Forschungsanwendungen
2-(Methylsulfanyl)cyclopent-1-ene-1-carbonyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-(Methylsulfanyl)cyclopent-1-ene-1-carbonyl chloride involves its reactivity with nucleophiles and electrophiles. The carbonyl chloride group is highly reactive and can form covalent bonds with various nucleophiles, leading to the formation of new chemical entities. The methylsulfanyl group can also participate in redox reactions, contributing to the compound’s overall reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclopent-1-ene-1-carbonyl chloride: Lacks the methylsulfanyl group, making it less reactive in certain reactions.
2-(Methylsulfanyl)cyclopent-1-ene-1-carboxylic acid: Contains a carboxylic acid group instead of a carbonyl chloride group, leading to different reactivity and applications.
2-(Methylsulfanyl)cyclopent-1-ene-1-methanol:
Uniqueness
2-(Methylsulfanyl)cyclopent-1-ene-1-carbonyl chloride is unique due to the presence of both the methylsulfanyl and carbonyl chloride groups. This combination of functional groups imparts distinct reactivity and makes the compound valuable in various synthetic and research applications.
Eigenschaften
CAS-Nummer |
65936-20-1 |
|---|---|
Molekularformel |
C7H9ClOS |
Molekulargewicht |
176.66 g/mol |
IUPAC-Name |
2-methylsulfanylcyclopentene-1-carbonyl chloride |
InChI |
InChI=1S/C7H9ClOS/c1-10-6-4-2-3-5(6)7(8)9/h2-4H2,1H3 |
InChI-Schlüssel |
WCZNENQRKGMKRB-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=C(CCC1)C(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,1a,7,7a-Tetrahydro-2H-cyclopropa[b]naphthalene](/img/structure/B13798918.png)

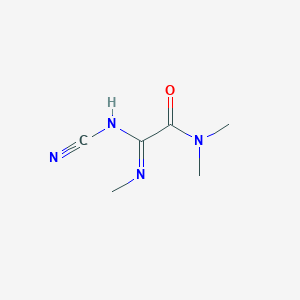

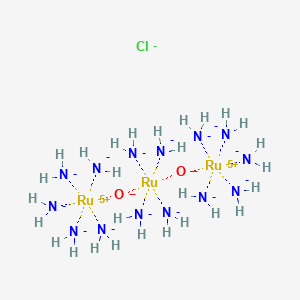
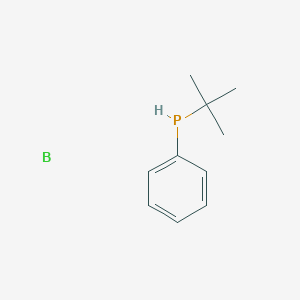
![ethyl N-[(1-ethylpiperidin-4-ylidene)amino]carbamate](/img/structure/B13798952.png)

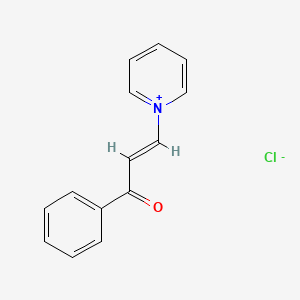
![2-(1-{[1-(2-Phenylethyl)-1H-tetrazol-5-yl]methyl}-4-piperidinyl)-1,3-benzothiazole](/img/structure/B13798959.png)
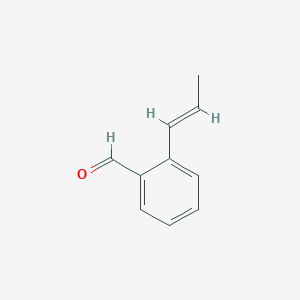
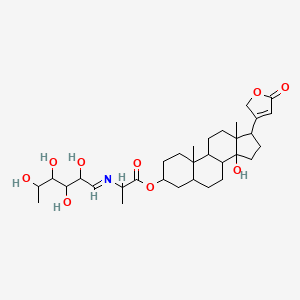
![1-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy]-2-heptadecanol acetate](/img/structure/B13798967.png)
